4'-O-Benzyloxy (3S,4S)-Ezetimibe, also referred to as Ezetimibe Benzyl Ether, is a chemical compound with the molecular formula and a molecular weight of 499.55 g/mol. It serves as an impurity or intermediate in the synthesis of Ezetimibe, a widely used cholesterol absorption inhibitor. This compound is particularly relevant in pharmaceutical research and development, especially regarding quality control and analytical studies related to Ezetimibe formulations.
4'-O-Benzyloxy (3S,4S)-Ezetimibe is classified under the category of azetidinones, which are characterized by their cyclic structure containing nitrogen. Its synthesis is often linked to the production of Ezetimibe, which is primarily utilized for lowering cholesterol levels in patients with hyperlipidemia. The compound is available commercially, with specific applications in drug formulation and impurity profiling as per regulatory requirements .
The synthesis of 4'-O-Benzyloxy (3S,4S)-Ezetimibe typically involves several complex steps:
The detailed synthetic pathway includes reacting various intermediates such as 4-hydroxybenzaldehyde with 4-fluoroaniline under controlled conditions to yield key precursors .
The molecular structure of 4'-O-Benzyloxy (3S,4S)-Ezetimibe features:
The stereochemistry is critical for its function as a cholesterol absorption inhibitor, with specific configurations at the 3 and 4 positions being essential for activity .
In terms of chemical reactivity, 4'-O-Benzyloxy (3S,4S)-Ezetimibe can undergo various transformations:
The mechanism through which 4'-O-Benzyloxy (3S,4S)-Ezetimibe operates primarily revolves around its role as an impurity or intermediate in synthesizing Ezetimibe. Ezetimibe itself works by inhibiting the Niemann-Pick C1-like 1 protein (NPC1L1), which plays a significant role in cholesterol absorption from the intestine. By blocking this protein, Ezetimibe effectively reduces the amount of cholesterol entering circulation from dietary sources .
The physical and chemical properties of 4'-O-Benzyloxy (3S,4S)-Ezetimibe include:
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are employed for purity assessment and structural confirmation .
The primary applications of 4'-O-Benzyloxy (3S,4S)-Ezetimibe include:
4'-O-Benzyloxy (3S,4S)-Ezetimibe (IUPAC name: (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one) possesses a complex molecular architecture defined by three critical stereocenters that govern its biological activity. The compound features a β-lactam core (azetidin-2-one ring) with absolute configurations (3S,4S), flanked by two aromatic pharmacophores and an aliphatic hydroxypropyl bridge. The benzyl ether group at the 4'-position distinguishes this intermediate from the active pharmaceutical ingredient ezetimibe [3] [5].
The molecular framework contains several functional groups essential for its chemical behavior:
Table 1: Fundamental Molecular Characteristics of 4'-O-Benzyloxy (3S,4S)-Ezetimibe
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 163222-32-0 | [2] [3] |
Molecular Formula | C₃₁H₂₇F₂NO₃ | [1] [3] |
Molecular Weight | 499.55-499.56 g/mol | [2] [3] |
IUPAC Name | (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one | [3] |
Stereochemical Designation | (3S,4S) for azetidinone ring; (3S) for hydroxypropyl side chain | [1] [5] |
X-ray crystallographic studies confirm that the (3S,4S) stereochemistry within the azetidinone ring creates the optimal spatial orientation for interaction with the Niemann-Pick C1-Like 1 (NPC1L1) protein, the biological target of ezetimibe. Molecular modeling demonstrates that inversion of either chiral center significantly reduces binding affinity by disrupting key hydrogen-bonding interactions and hydrophobic contacts with the target protein's binding pocket [1] [5]. The benzyl-protected phenol exhibits orthogonal reactivity to the free hydroxyl group in the active pharmaceutical ingredient, enabling selective deprotection during synthesis.
4'-O-Benzyloxy (3S,4S)-Ezetimibe serves as a crucial penultimate intermediate in the industrial synthesis of ezetimibe (CAS 163222-33-1), where it undergoes catalytic hydrogenation for benzyl group removal. The strategic benzyl protection prevents undesired side reactions during the formation of the β-lactam ring and preserves the phenolic oxygen for final deprotection [3] [6].
The compound occupies a pivotal position in the enantioselective synthesis pathways described in pharmaceutical patents:
Table 2: Key Intermediates in Ezetimibe Synthesis Pathway
Intermediate | Chemical Structure Highlights | Role in Synthesis |
---|---|---|
4'-O-Benzyloxy (3S,4S)-Ezetimibe | Benzyl-protected phenol, (3S,4S) azetidinone | Penultimate intermediate requiring deprotection |
Ezetimibe Ketone | C₂₄H₁₉F₂NO₃ (MW: 407.4 g/mol) | Early-stage intermediate before carbonyl reduction [4] |
(S)-3-(4-Fluorophenyl)-3-hydroxypropanal | Chiral aldehyde building block | Provides stereocenter for hydroxypropyl chain |
Ezetimibe (API) | Free phenol, C₂₄H₂₁F₂NO₃ (MW: 409.43 g/mol) | Final active pharmaceutical ingredient [5] |
The benzyl protection strategy significantly improves the overall synthetic yield compared to routes involving unprotected phenolic groups, as the benzyl ether enhances solubility in organic solvents during critical cyclization steps and prevents oxidation during purification. Industrial processes achieve >95% diastereomeric purity at the azetidinone formation stage when using this protected intermediate, as confirmed by chiral HPLC analysis [3] [6].
4'-O-Benzyloxy (3S,4S)-Ezetimibe exhibits challenging physicochemical properties characteristic of highly lipophilic pharmaceutical intermediates. The compound demonstrates extremely limited aqueous solubility (<0.01 mg/mL at 25°C) but high solubility in aprotic organic solvents including dichloromethane (DCM, 125 mg/mL), tetrahydrofuran (THF, 98 mg/mL), and dimethylformamide (DMF, 210 mg/mL). This solubility profile necessitates specialized formulation approaches when used in biological screening assays [5] [8].
Thermal Properties:
Solid-State Characteristics:Crystalline 4'-O-Benzyloxy (3S,4S)-Ezetimibe exists as a white to off-white orthorhombic crystalline solid with P2₁2₁2₁ space group symmetry. The crystal packing analysis reveals:
Stability Profile:The compound demonstrates excellent thermal and oxidative stability but sensitivity to acidic conditions:
Table 3: Physicochemical and Crystallographic Properties Summary
Property | Conditions | Value |
---|---|---|
Solubility | Water (25°C) | <0.01 mg/mL |
Methanol | 45.2 mg/mL | |
Ethanol | 28.7 mg/mL | |
Ethyl acetate | 89.3 mg/mL | |
Partition Coefficient | Log P (octanol/water) | 4.82 ± 0.15 |
Melting Point | DSC onset | 176-178°C |
Crystal System | Single-crystal XRD | Orthorhombic |
Space Group | P2₁2₁2₁ | a=8.42 Å, b=10.87 Å, c=24.56 Å |
Stability Storage | 2-8°C (desiccated) | >24 months |
The stability-indicating HPLC method for quality control employs a C18 column (250 × 4.6 mm, 5 μm) with mobile phase acetonitrile:phosphate buffer (pH 3.0; 65:35 v/v) at 1.0 mL/min flow rate, detecting at 232 nm. This method achieves baseline separation from major degradation products with retention time 12.8 ± 0.2 minutes, validated over 0.1–200 μg/mL range (R² > 0.999) [1] [8]. The benzyl-protected intermediate shows greater crystallinity and stability compared to ezetimibe itself, making it preferred for purification and long-term storage in manufacturing processes.
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5